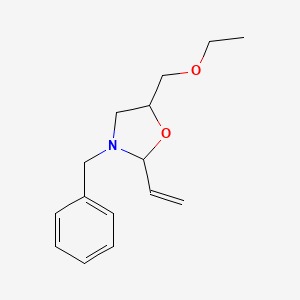phenylsilane CAS No. 88257-91-4](/img/structure/B14376198.png)
[(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxy](dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of fluorinated and silane groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane typically involves the reaction of 4,4-difluoro-2,2-dimethylhex-5-en-3-ol with a suitable silane reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of complex organosilicon compounds and materials.
Biology: It is studied for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals and medical devices.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane involves its interaction with specific molecular targets and pathways. The fluorinated and silane groups play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane can be compared with other similar compounds, such as:
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: This compound shares similar structural features but may differ in specific functional groups or substituents.
(4,4-Difluoro-2,2-dimethylhex-5-en-3-yl)oxyphenylsilane: Another related compound with variations in the fluorinated or silane groups.
Propiedades
Número CAS |
88257-91-4 |
|---|---|
Fórmula molecular |
C16H24F2OSi |
Peso molecular |
298.44 g/mol |
Nombre IUPAC |
(4,4-difluoro-2,2-dimethylhex-5-en-3-yl)oxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H24F2OSi/c1-7-16(17,18)14(15(2,3)4)19-20(5,6)13-11-9-8-10-12-13/h7-12,14H,1H2,2-6H3 |
Clave InChI |
IBOVGFIUCHKWOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C=C)(F)F)O[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



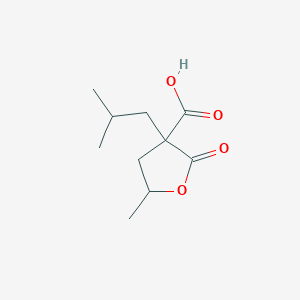
![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
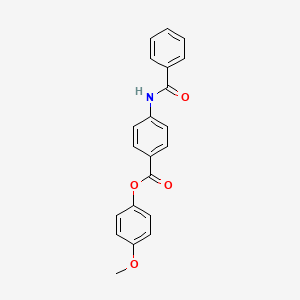
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
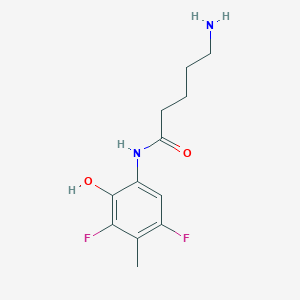

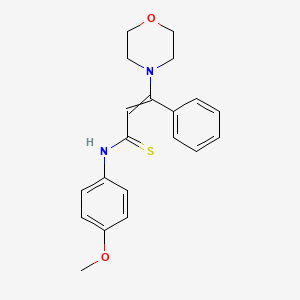
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
